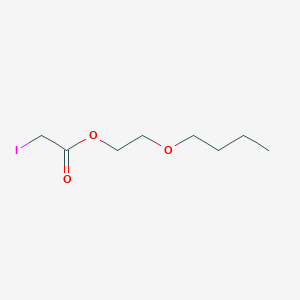
2-Butoxyethyl iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of an iodoacetate group attached to a 2-butoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl iodoacetate typically involves the reaction of 2-butoxyethanol with iodoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
2-Butoxyethanol+Iodoacetic acid→2-Butoxyethyl iodoacetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification reactions. This method involves the use of a solid acid catalyst and is carried out at elevated temperatures (70 to 150°C). The water generated during the reaction is removed by azeotropic distillation, and the resulting product is purified through rectification to recover unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl iodoacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-butoxyethanol and iodoacetic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or alkanes.
Scientific Research Applications
2-Butoxyethyl iodoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition, particularly those targeting glycolytic enzymes.
Industry: Utilized as a solvent and in the production of various industrial chemicals.
Mechanism of Action
The primary mechanism of action of 2-Butoxyethyl iodoacetate involves the alkylation of thiol groups in proteins. This compound can irreversibly inhibit enzymes by modifying cysteine residues, particularly in glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts glycolysis, leading to reduced energy production in cells.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol acetate: Similar in structure but lacks the iodo group.
Iodoacetamide: Another iodoacetate compound used for enzyme inhibition but with different reactivity.
Uniqueness
2-Butoxyethyl iodoacetate is unique due to its combination of a butoxyethyl chain and an iodoacetate group, which provides distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
56521-89-2 |
|---|---|
Molecular Formula |
C8H15IO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
2-butoxyethyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO3/c1-2-3-4-11-5-6-12-8(10)7-9/h2-7H2,1H3 |
InChI Key |
SSOLLTOWDZPVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


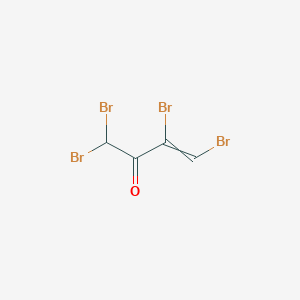
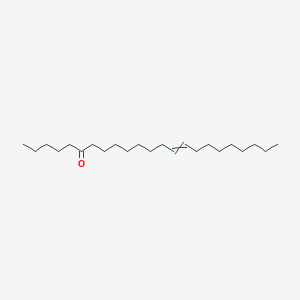
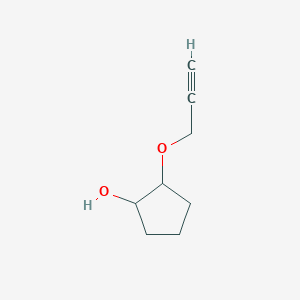
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)

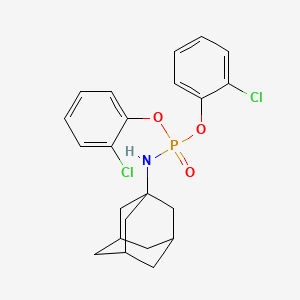
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
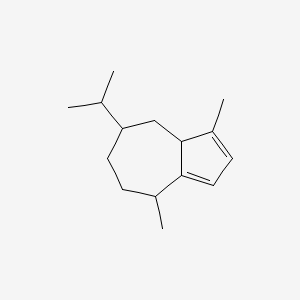
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
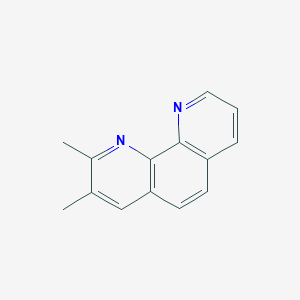

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
